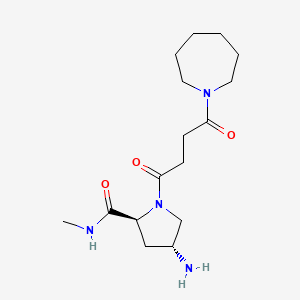![molecular formula C23H26FN5O2 B3794455 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide](/img/structure/B3794455.png)
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide
Overview
Description
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon synthetic methods include cyclization reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It modulates the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, such as alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with inhibitory effects on nucleoside transporters.
1-(p-fluorophenyl)piperazine: A simpler analog with similar structural features.
(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another analog with selective binding to cannabinoid receptors.
Uniqueness
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its ability to modulate multiple biological targets. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-(1-pyridin-4-ylpropyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-2-19(17-7-9-25-10-8-17)27-23(30)20-16-31-22(26-20)15-28-11-13-29(14-12-28)21-6-4-3-5-18(21)24/h3-10,16,19H,2,11-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMKSNRLHYGPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=COC(=N2)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3794377.png)
![3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B3794385.png)
![(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone](/img/structure/B3794392.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(2-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B3794393.png)
![N-(oxan-2-ylmethyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3794395.png)
![[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-thiophen-3-ylmethanone](/img/structure/B3794402.png)
![N-(2-methoxyethyl)-5-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3794412.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3794419.png)


![8-methyl-N-[2-(methylthio)ethyl]imidazo[1,2-a]pyridine-2-carboxamide trifluoroacetate](/img/structure/B3794439.png)
![4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]piperidin-1-yl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3794471.png)
![cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone](/img/structure/B3794487.png)
![N-(2-methoxyethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3794492.png)
